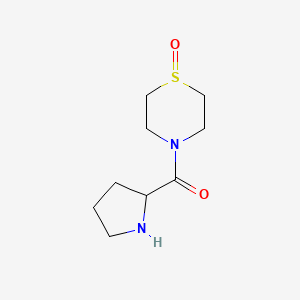

(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone

Descripción

(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone is a methanone derivative featuring two distinct heterocyclic moieties: a 1-oxidothiomorpholino group and a pyrrolidin-2-yl group. The 1-oxidothiomorpholino component consists of a six-membered ring containing sulfur and oxygen (a sulfoxide), while the pyrrolidin-2-yl group is a five-membered secondary amine ring.

Propiedades

Fórmula molecular |

C9H16N2O2S |

|---|---|

Peso molecular |

216.30 g/mol |

Nombre IUPAC |

(1-oxo-1,4-thiazinan-4-yl)-pyrrolidin-2-ylmethanone |

InChI |

InChI=1S/C9H16N2O2S/c12-9(8-2-1-3-10-8)11-4-6-14(13)7-5-11/h8,10H,1-7H2 |

Clave InChI |

JOCBKIDJORSPSA-UHFFFAOYSA-N |

SMILES canónico |

C1CC(NC1)C(=O)N2CCS(=O)CC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone typically involves the reaction of a thiomorpholine derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of oxidizing agents to introduce the oxidothiomorpholino group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiomorpholine ring.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Aplicaciones Científicas De Investigación

(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies to understand the behavior of thiomorpholine and pyrrolidine derivatives in biological systems.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mecanismo De Acción

The mechanism of action of (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Morpholino Cyclopropane Methanones

Examples: Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) and (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db) .

- Structural Differences: The morpholino group (oxygen-containing) vs. the target’s 1-oxidothiomorpholino (sulfur-oxygen). Cyclopropane rings introduce rigidity, unlike the flexible pyrrolidine in the target compound.

- Synthesis: Prepared via phenol addition to cyclopropene intermediates, highlighting reliance on sterically demanding reagents.

- Morpholino’s oxygen enhances polarity compared to the sulfoxide in the target compound.

- Metabolism: Morpholino groups are typically resistant to oxidative metabolism, favoring excretion via renal pathways.

Indole Methanones

Examples: Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone .

- Structural Differences :

- Bulky indole and cycloalkyl substituents vs. the target’s pyrrolidine and sulfoxide.

- Steric hindrance at indole positions 2 and 3 prevents specific spectral peaks in these compounds.

- Properties :

- Lower solubility due to hydrophobic indole and cycloalkyl groups.

- Ion-mobility studies suggest similarities in molecular ion structures despite divergent substituents.

- Relevance : Highlights how steric effects dominate over electronic factors in certain analytical techniques.

Oxadiazole-Thione Derivatives

Examples : 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (3) and derivatives .

- Structural Differences: Oxadiazole-thione cores vs. the target’s methanone backbone. Sulfur in oxadiazole-thione vs. sulfoxide in the target.

- Properties :

- Oxadiazole-thione’s sulfur may reduce metabolic stability compared to the target’s sulfoxide.

- Higher lipophilicity in oxadiazole derivatives could limit aqueous solubility.

CP-93,393 (Pyrrolidine Dione Derivative)

Example : (7S,9aS)-1-(2-Pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione .

- Structural Differences: Pyrrolidine-2,5-dione (oxidized) vs. the target’s pyrrolidin-2-yl methanone. Pyrimidine ring vs. sulfoxide-containing thiomorpholino.

- Metabolism :

- Extensive oxidative metabolism (hydroxylation, pyrimidine ring cleavage, succinimide hydrolysis).

- Target’s sulfoxide may resist ring cleavage but undergo conjugation (e.g., glucuronidation).

- Key Finding : Pyrimidine rings are prone to cleavage, whereas the target’s sulfoxide group may enhance metabolic stability.

Comparative Data Table

Key Findings and Implications

- Metabolic Stability : Compounds with rigid structures (e.g., cyclopropanes) or oxidation-prone groups (e.g., pyrimidine in CP-93,393) show higher metabolic liability than the target compound .

- Synthetic Complexity: Morpholino cyclopropane derivatives require precise steric control, whereas oxadiazole-thiones demand reactive sulfur handling .

Actividad Biológica

(1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone, a compound derived from thiomorpholine and pyrrolidine, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2OS |

| Molecular Weight | 216.31 g/mol |

| IUPAC Name | (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone |

| Canonical SMILES | O=S(N1CCCCC1)C(=O)N2CCCCC2 |

Antimicrobial Properties

Recent studies have indicated that (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound ranged from 0.5 to 4 μg/mL against several strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has shown that (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone possesses anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

- Mechanism of Action : The compound acts by inhibiting topoisomerases, enzymes crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone against a panel of bacteria. The results indicated that the compound effectively inhibited growth at low concentrations, showcasing its potential as a lead compound for antibiotic development .

Study 2: Anticancer Potential

A separate investigation focused on the anticancer potential of this compound in various cancer cell lines, including breast and colorectal cancer. The findings indicated that treatment with (1-Oxidothiomorpholino)(pyrrolidin-2-yl)methanone resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 μM depending on the cell line .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.